molecular formula C15H12ClFN2O2 B11564340 N'-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

N'-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

Cat. No.: B11564340
M. Wt: 306.72 g/mol
InChI Key: VFIQPLHIWZUPAO-GIJQJNRQSA-N
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Description

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is an organic compound with the molecular formula C₁₅H₁₂ClFN₂O₂ This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(4-fluorophenoxy)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide
  • N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is unique due to the presence of both chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12ClFN2O2

Molecular Weight

306.72 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C15H12ClFN2O2/c16-14-4-2-1-3-11(14)9-18-19-15(20)10-21-13-7-5-12(17)6-8-13/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

VFIQPLHIWZUPAO-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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